N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide

Synthetic methodology Regioselective lithiation Thiophene functionalization

This N-tert-butyl-protected thiophene-2-sulfonamide offers unique synthetic utility unavailable with generic analogs. The tert-butyl group enables regioselective dianion formation at the 5-position for systematic SAR exploration—a reactivity pattern absent in N-unsubstituted or N-methyl derivatives. With XLogP3-AA of 3.5 and validated scaffold precedent in S1P₁ receptor agonists (EC₅₀ <100 nM) and ETA-selective antagonists (>70-fold selectivity), this intermediate serves CNS-penetrant and cardiovascular drug discovery programs. Choose this compound for reproducible dianion chemistry and pharmacologically validated 5-isobutyl substitution.

Molecular Formula C12H21NO2S2
Molecular Weight 275.4 g/mol
CAS No. 146013-28-7
Cat. No. B169256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide
CAS146013-28-7
Molecular FormulaC12H21NO2S2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(S1)S(=O)(=O)NC(C)(C)C
InChIInChI=1S/C12H21NO2S2/c1-9(2)8-10-6-7-11(16-10)17(14,15)13-12(3,4)5/h6-7,9,13H,8H2,1-5H3
InChIKeyWIUWFYRLRHCXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide (CAS 146013-28-7) – Procurement-Grade Properties and Research Applications


N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide (CAS 146013-28-7) is a thiophene-2-sulfonamide derivative with the molecular formula C₁₂H₂₁NO₂S₂ and a molecular weight of 275.4 g/mol [1]. The compound features a tert-butyl group on the sulfonamide nitrogen and an isobutyl substituent at the 5-position of the thiophene ring. Its computed XLogP3-AA of 3.5 indicates substantial hydrophobicity [1], which influences solubility and membrane permeability characteristics. The tert-butyl group confers steric protection to the sulfonamide NH, enabling selective dianion formation for the preparation of diverse 5-substituted thiophene-2-sulfonamide derivatives [2]. This compound is available from multiple commercial suppliers with standard purity specifications of ≥95%.

Why N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide Cannot Be Replaced with Generic Thiophene Sulfonamide Analogs


Generic substitution among thiophene sulfonamide derivatives is not scientifically valid due to the divergent regiochemical and biological consequences of specific substitution patterns. For thiophene-2-sulfonamides, the position of alkyl substituents dramatically influences both synthetic accessibility and pharmacological activity. Studies on S1P₁ receptor agonists demonstrate that relocating an isobutyl group from position 4 to position 5 of the thiophene ring yields distinct receptor affinity and selectivity profiles [1]. Similarly, in AT₂ receptor ligand optimization, the presence of a tert-butylimidazole moiety produces a 20-fold enhancement in binding affinity (Ki = 9.3 nM vs. 186 nM for the prototype) and substantially altered metabolic stability (human liver microsome t½ = 62 min vs. <30 min) compared to non-tert-butyl structural analogs [2]. The tert-butyl group in this compound also confers unique synthetic utility for selective 5-position dianion formation, a reactivity pattern not shared by N-unsubstituted or N-methyl sulfonamide derivatives [3].

Quantitative Differentiation Evidence for N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide (CAS 146013-28-7)


Regioselective Synthesis Advantage: Selective 5-Position Dianion Formation Enabled by N-tert-Butyl Protection

The N-tert-butyl substituent in this compound is essential for enabling regioselective dianion formation at the 5-position of the thiophene ring. Without this sterically demanding N-substituent, metalation occurs non-selectively at both the 3- and 5-positions, yielding mixed products and reducing synthetic utility [1]. The N-tert-butyl group directs selective formation of the N,5-dilithiothiophenesulfonamide intermediate, providing a practical route to diverse 5-substituted thiophene-2-sulfonamides [1].

Synthetic methodology Regioselective lithiation Thiophene functionalization

Pharmacological Differentiation: 5-Isobutyl Substitution Confers Potent S1P₁ Receptor Agonism

The 5-isobutyl substitution on the thiophene ring is a critical structural determinant for S1P₁ receptor agonist activity. In a systematic simplification study of bicyclo[3.1.0]hexane-fused thiophene derivatives, replacement of the cyclohexane ring with an isobutyl group at position 5 yielded potent and selective S1P₁ agonists with EC₅₀ values in the low nanomolar range [1]. Compounds with the isobutyl group at position 4 showed distinctly different potency and selectivity profiles compared to 5-isobutyl analogs, indicating that substitution position is a key determinant of pharmacological activity [1].

S1P1 receptor Immunomodulation Lymphocyte trafficking

Metabolic Stability Differentiation: N-tert-Butyl Group Reduces CYP450 Inhibition Liability

The tert-butyl substituent on the sulfonamide nitrogen or attached heterocyclic moieties provides a significant advantage in reducing cytochrome P450 inhibition, a critical consideration in drug development. In AT₂ receptor ligand optimization, the tert-butylimidazole derivative 20 demonstrated substantially reduced CYP450 inhibition compared to the prototype imidazole derivative C38 [1]. The tert-butyl containing compound was characterized as a poor inhibitor of CYP3A4, CYP2D6, and CYP2C9, whereas the non-tert-butyl analog C38 showed significant inhibition of these major drug-metabolizing enzymes [1].

Drug metabolism CYP450 inhibition AT2 receptor

Hydrophobicity-Driven Differentiation: Computed logP Distinguishes from Less Lipophilic Analogs

The combination of tert-butyl and isobutyl substituents confers distinct lipophilicity to this compound. With a computed XLogP3-AA value of 3.5 [1], N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide occupies a specific hydrophobicity range that differentiates it from simpler thiophene sulfonamide analogs. Unsubstituted thiophene-2-sulfonamide has a computed logP of approximately 0.8-1.2, while N-methyl analogs fall in the 1.5-2.0 range.

Physicochemical properties Lipophilicity Membrane permeability

Endothelin Receptor Antagonist Class Potential: Thiophene Sulfonamide Scaffold Delivers Nanomolar ETA Selectivity

Thiophene sulfonamide derivatives represent a validated scaffold for potent and selective endothelin A (ETA) receptor antagonism. A series of thiophenesulfonamides demonstrated ETA selective binding with the most potent inhibitor achieving an IC₅₀ of 43 nM against ETA receptors and 3 μM against ETB receptors [1]. The >70-fold selectivity for ETA over ETB is a pharmacologically relevant differentiation that distinguishes this scaffold class from other sulfonamide-based receptor ligands.

Endothelin receptor Cardiovascular pharmacology ETA antagonist

Optimal Research and Industrial Use Cases for N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide (CAS 146013-28-7)


Synthesis of 5-Substituted Thiophene-2-sulfonamide Derivatives via Regioselective Dianion Chemistry

This compound is optimally employed as a synthetic intermediate for preparing diverse 5-substituted thiophene-2-sulfonamides. The N-tert-butyl group enables regioselective dianion formation at the 5-position, allowing subsequent reaction with electrophiles to install functional groups while preserving the sulfonamide moiety [1]. This methodology is particularly valuable for medicinal chemistry programs requiring systematic SAR exploration at the thiophene 5-position, including the development of carbonic anhydrase inhibitors and other sulfonamide-based therapeutics [1].

S1P₁ Receptor Agonist Lead Optimization and Immunomodulation Research

Based on structural precedent from optimized S1P₁ receptor agonists, compounds incorporating the 5-isobutylthiophene motif demonstrate potent receptor activation (EC₅₀ < 100 nM) and efficient dose-dependent reduction of circulating lymphocytes upon oral administration [2]. This compound serves as a key intermediate or structural template for developing novel S1P₁-targeted immunomodulatory agents, with the 5-isobutyl substitution validated as superior to 4-isobutyl or cyclohexane alternatives for achieving optimal potency [2].

Lipophilic Building Block for Blood-Brain Barrier Penetrant Drug Candidates

With a computed XLogP3-AA of 3.5, this compound provides enhanced lipophilicity compared to simpler thiophene sulfonamide building blocks [3]. This property profile is advantageous for medicinal chemistry programs targeting CNS indications, where adequate blood-brain barrier penetration requires compounds with sufficient lipophilicity. The compound can serve as a lipophilic core for further structural elaboration in programs requiring membrane-permeable sulfonamide-containing candidates.

Development of ETA-Selective Endothelin Receptor Antagonists

The thiophene sulfonamide scaffold class, to which this compound belongs, has demonstrated validated ETA receptor antagonist activity with >70-fold selectivity over ETB receptors [4]. N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide can serve as a starting point for designing novel ETA-selective antagonists for cardiovascular indications, leveraging the scaffold's established nanomolar potency and favorable selectivity profile [4].

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